molecular formula C18H20N2O4S B297166 N-(3-acetylphenyl)-2-[benzyl(methylsulfonyl)amino]acetamide

N-(3-acetylphenyl)-2-[benzyl(methylsulfonyl)amino]acetamide

Numéro de catalogue: B297166
Poids moléculaire: 360.4 g/mol
Clé InChI: OZPOVDYWDRGSQN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(3-acetylphenyl)-2-[benzyl(methylsulfonyl)amino]acetamide, also known as BMS-303141, is a novel small molecule inhibitor of the protein tyrosine phosphatase 1B (PTP1B). PTP1B is a negative regulator of insulin and leptin signaling pathways, making it a promising target for the treatment of type 2 diabetes and obesity.

Mécanisme D'action

PTP1B is a negative regulator of insulin and leptin signaling pathways. It dephosphorylates key signaling molecules, including the insulin receptor and insulin receptor substrate 1, leading to decreased insulin and leptin signaling and impaired glucose homeostasis. N-(3-acetylphenyl)-2-[benzyl(methylsulfonyl)amino]acetamide inhibits PTP1B activity by binding to the catalytic site of the enzyme, thereby preventing the dephosphorylation of key signaling molecules and enhancing insulin and leptin signaling.
Biochemical and Physiological Effects
This compound has been shown to improve glucose tolerance, insulin sensitivity, and body weight control in animal models of diabetes and obesity. In addition, this compound has been shown to reduce hepatic glucose production and improve lipid metabolism. These effects are mediated by the inhibition of PTP1B activity and the subsequent enhancement of insulin and leptin signaling.

Avantages Et Limitations Des Expériences En Laboratoire

N-(3-acetylphenyl)-2-[benzyl(methylsulfonyl)amino]acetamide is a highly selective and potent inhibitor of PTP1B, making it an ideal tool for studying the role of PTP1B in insulin and leptin signaling pathways. However, this compound has relatively low solubility in aqueous solutions, which can limit its use in certain experimental settings. In addition, the synthesis of this compound is complex and time-consuming, which can make it difficult to obtain large quantities of the compound.

Orientations Futures

For the development of N-(3-acetylphenyl)-2-[benzyl(methylsulfonyl)amino]acetamide include the optimization of its pharmacokinetic properties, such as solubility and bioavailability, to improve its therapeutic potential. In addition, the use of this compound in combination with other drugs targeting insulin and leptin signaling pathways may provide synergistic effects and enhance its therapeutic efficacy. Finally, the identification of new targets for this compound and the development of new compounds based on its structure may lead to the discovery of novel therapies for type 2 diabetes and obesity.

Méthodes De Synthèse

The synthesis of N-(3-acetylphenyl)-2-[benzyl(methylsulfonyl)amino]acetamide involves a multi-step process starting with the reaction of 3-acetylphenol with benzylamine to form N-(3-acetylphenyl)benzylamine. This intermediate is then reacted with methylsulfonyl chloride to form this compound. The final product is obtained after purification by column chromatography.

Applications De Recherche Scientifique

N-(3-acetylphenyl)-2-[benzyl(methylsulfonyl)amino]acetamide has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes and obesity. In vitro studies have shown that this compound inhibits PTP1B activity, leading to increased insulin and leptin signaling and improved glucose homeostasis. In vivo studies in animal models of diabetes and obesity have demonstrated that this compound improves glucose tolerance, insulin sensitivity, and body weight control.

Propriétés

Formule moléculaire

C18H20N2O4S

Poids moléculaire

360.4 g/mol

Nom IUPAC

N-(3-acetylphenyl)-2-[benzyl(methylsulfonyl)amino]acetamide

InChI

InChI=1S/C18H20N2O4S/c1-14(21)16-9-6-10-17(11-16)19-18(22)13-20(25(2,23)24)12-15-7-4-3-5-8-15/h3-11H,12-13H2,1-2H3,(H,19,22)

Clé InChI

OZPOVDYWDRGSQN-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C

SMILES canonique

CC(=O)C1=CC(=CC=C1)NC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.